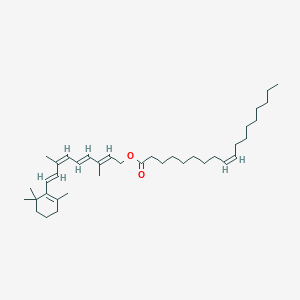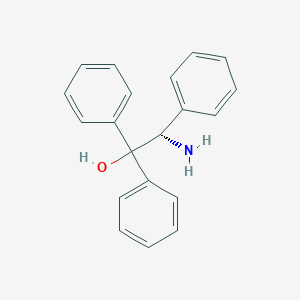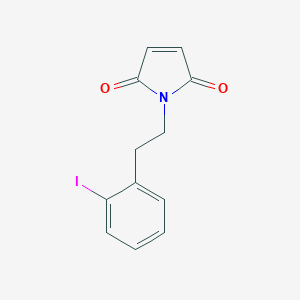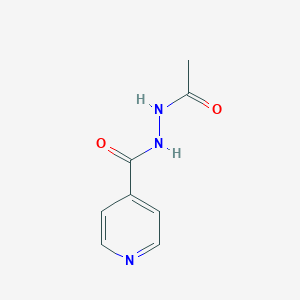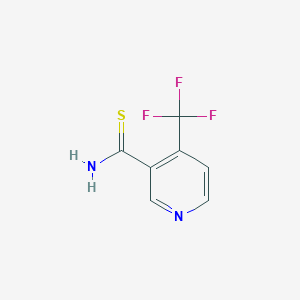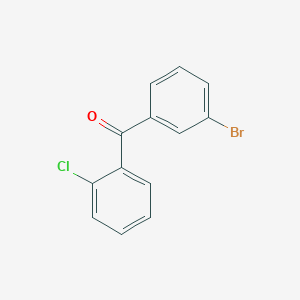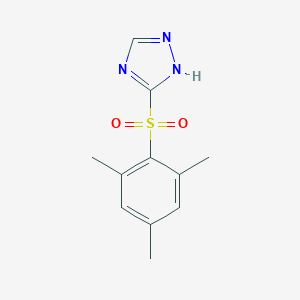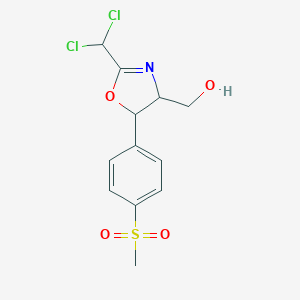
2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol, also known as DCMOM or DCMOM-MA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxazoline family and is synthesized through a complex chemical process involving several steps. In
作用機序
The mechanism of action of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. Specifically, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression. By inhibiting HDACs, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol can alter the expression of genes involved in cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been shown to have other biochemical and physiological effects. Studies have demonstrated that 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis (the growth of new blood vessels). 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol in lab experiments is its selective activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. Additionally, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to using 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol can be toxic to normal cells at high concentrations, which can limit its potential applications.
将来の方向性
There are several future directions for research involving 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol. One area of interest is in the development of new drugs based on the structure of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol. By modifying the structure of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol, researchers may be able to create compounds with improved anti-cancer activity and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol and its potential applications in other areas, such as inflammatory diseases and infectious diseases. Finally, research is needed to explore the potential of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol as a diagnostic tool for cancer, particularly in combination with imaging techniques.
合成法
The synthesis of 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol involves several steps, starting with the reaction of 4-mesylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4,5-dihydro-5-oxazolemethanol to form the oxazoline ring. Finally, the dichloromethyl group is introduced via a reaction with chloroform and triethylamine. The resulting compound is purified through column chromatography to obtain pure 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol.
科学的研究の応用
2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been shown to have potent anti-cancer activity, particularly against breast cancer cells. Additionally, 2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been investigated for its potential use as a diagnostic tool for cancer, as it can selectively target cancer cells and be detected using imaging techniques.
特性
CAS番号 |
126429-09-2 |
|---|---|
製品名 |
2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol |
分子式 |
C12H13Cl2NO4S |
分子量 |
338.2 g/mol |
IUPAC名 |
[2-(dichloromethyl)-5-(4-methylsulfonylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H13Cl2NO4S/c1-20(17,18)8-4-2-7(3-5-8)10-9(6-16)15-12(19-10)11(13)14/h2-5,9-11,16H,6H2,1H3 |
InChIキー |
FDEUVCZXCFSQEE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C(Cl)Cl)CO |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C(Cl)Cl)CO |
同義語 |
2-(DICHLOROMETHYL)-4,5-DIHYDRO-5-(4-MESYLPHENYL)OXAZOL-4-YLMETHANOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



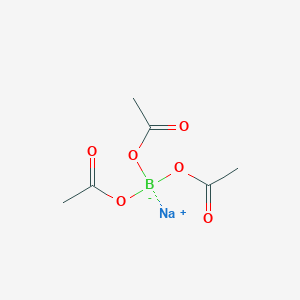
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)
